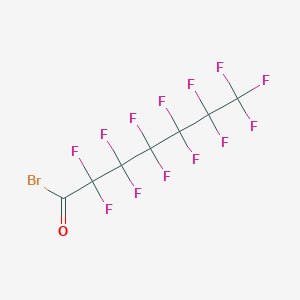

Bromuro de tridecafluoroheptanoílo

Descripción general

Descripción

Tridecafluoroheptanoyl bromide is a compound that falls within the realm of organofluorine chemistry. This field is known for the incorporation of fluorine atoms into organic molecules, which can significantly alter the physical and chemical properties of these compounds. Tridecafluoroheptanoyl bromide is widely used in scientific research due to its unique properties, making it an essential tool for various scientific studies.

Aplicaciones Científicas De Investigación

Chemical Synthesis

PFHB is primarily utilized as a reagent in organic synthesis, particularly in the preparation of perfluorinated compounds. Its unique structure allows for the introduction of fluorinated moieties into organic molecules, which can significantly alter their physical and chemical properties.

- Fluorinated Surfactants : PFHB can be used to synthesize fluorinated surfactants that exhibit lower surface tension and higher stability compared to their non-fluorinated counterparts. These surfactants find applications in formulations for coatings, emulsifiers, and detergents.

- Pharmaceutical Intermediates : The compound serves as a building block in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways influenced by fluorinated analogs.

Environmental Remediation

Given the persistence and bioaccumulation potential of per- and polyfluoroalkyl substances (PFAS), PFHB is being investigated for its role in environmental remediation technologies:

- Degradation Studies : Research has focused on the degradation pathways of PFHB and related compounds under various conditions. Advanced oxidation processes (AOPs), such as those using sulfate radicals, have shown promise in mineralizing PFAS into less harmful substances, including carbon dioxide and fluoride ions .

- Analytical Techniques : PFHB is also employed as a standard in analytical chemistry for the detection and quantification of PFAS in environmental samples. Its unique spectral properties facilitate its use in mass spectrometry and chromatography techniques.

Toxicological Research

The toxicological profile of PFHB is critical for understanding its health implications:

- Cardiotoxicity Studies : Recent studies have utilized human-induced pluripotent stem cell (iPSC)-derived cardiomyocytes to assess the cardiotoxic effects of PFAS, including PFHB. These models allow researchers to evaluate inter-individual variability in responses to PFAS exposure, providing insights into potential health risks associated with these compounds .

- Risk Assessment Models : The data generated from toxicological studies involving PFHB contribute to developing risk assessment models that help regulatory bodies establish safety standards for exposure to PFAS.

Table 1: Summary of Key Studies Involving Perfluoroheptanoyl Bromide

Métodos De Preparación

The synthesis of tridecafluoroheptanoyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of acetophenone in the presence of anhydrous aluminum chloride and ether. The bromine is added gradually to the cooled solution, and the reaction proceeds with the formation of the desired bromide compound . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions for higher yields and purity.

Análisis De Reacciones Químicas

Tridecafluoroheptanoyl bromide undergoes various types of chemical reactions, including substitution reactions. The bromine atom in the compound can be exchanged with fluorine in the presence of reagents like triethylamine trishydrofluoride. This exchange is particularly useful in the stereoselective synthesis of glycosyl fluorides, which are valuable in the development of pharmaceuticals and biologically active compounds. Other common reactions include oxidation and reduction, depending on the reagents and conditions used.

Mecanismo De Acción

The mechanism of action for tridecafluoroheptanoyl bromide involves the reactivity of the bromine atom. This atom can participate in various chemical transformations, such as substitution reactions, where it is replaced by other atoms or groups. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparación Con Compuestos Similares

Tridecafluoroheptanoyl bromide can be compared with other similar compounds, such as perfluoroheptanoic acid and tridecafluoroheptanoyl fluoride. These compounds share similar fluorinated structures but differ in their functional groups. Tridecafluoroheptanoyl bromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. Other similar compounds include perfluorocarboxylic acids and perfluorinated aldehydes, which are formed from the thermal degradation of fluoropolymers .

Actividad Biológica

Perfluoroheptanoyl bromide (PFHB) is a member of the perfluoroalkyl compounds (PFCs), which are characterized by their unique chemical properties due to the complete fluorination of carbon chains. This article explores the biological activity of PFHB, focusing on its toxicological effects, mechanisms of action, and implications for human health and the environment.

PFHB is a perfluorinated carboxylic acid derivative, where all hydrogen atoms in the heptanoic acid structure are replaced with fluorine atoms, except for the terminal carboxylic acid group. The bromide ion contributes to its reactivity and potential biological interactions.

Toxicological Effects

- Endocrine Disruption : PFHB and similar compounds have been shown to disrupt endocrine functions. Studies indicate that PFCs can interfere with hormone synthesis and receptor activity, leading to altered reproductive health in various organisms. For instance, perfluorononanoic acid (PFNA) has demonstrated significant effects on steroidogenesis in animal models, suggesting that PFHB may exhibit similar endocrine-disrupting properties .

- Developmental Toxicity : Research indicates that PFCs, including PFHB, can act as developmental toxicants. For example, perfluoroheptanoic acid (PFHpA), closely related to PFHB, has been shown to adversely affect amphibian embryogenesis, causing severe developmental defects in liver and heart structures . This raises concerns about the potential impacts of PFHB on vertebrate development.

- Reproductive Toxicity : Evidence from animal studies suggests that exposure to PFCs can lead to reproductive toxicity. For example, PFNA has been linked to decreased testicular protein levels and altered gene expression related to steroid hormones in male mice . Such findings highlight the potential risks associated with PFHB exposure in reproductive health.

PFHB's biological activity may be attributed to several mechanisms:

- Hormonal Interference : PFCs can bind to hormone receptors, thereby mimicking or antagonizing natural hormones. This interaction can disrupt normal hormonal signaling pathways, leading to reproductive and developmental issues .

- Gene Expression Alteration : Exposure to PFHB may alter the expression of genes involved in hormone synthesis and metabolism. In studies involving PFNA, significant changes were observed in mRNA levels for key enzymes involved in steroidogenesis .

- Cellular Toxicity : PFCs have been shown to induce cytotoxic effects in various cell lines, potentially through oxidative stress mechanisms or mitochondrial dysfunction .

Case Study 1: Reproductive Toxicity in Mice

A study investigating the effects of PFNA on male reproductive health reported that exposure led to significant reductions in testosterone production and alterations in gene expression related to steroid hormone synthesis. The study highlighted that PFNA exposure resulted in decreased levels of steroidogenic factor 1 (SF1) and other critical enzymes involved in testosterone production .

Case Study 2: Developmental Effects on Amphibians

Research on the impact of PFHpA on amphibian embryos demonstrated that exposure resulted in severe teratogenic effects, particularly affecting cardiac and hepatic development. This study underscores the potential risks associated with environmental exposure to PFCs like PFHB during critical developmental windows .

Data Tables

| Effect | Compound | Model Organism | Findings |

|---|---|---|---|

| Endocrine Disruption | PFNA | Mice | Decreased testosterone levels; altered gene expression |

| Developmental Toxicity | PFHpA | Amphibians | Severe liver and heart defects during embryogenesis |

| Reproductive Toxicity | PFNA | Mice | Reduced testicular protein levels; altered hormone receptor activity |

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7BrF13O/c8-1(22)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMDGCKMRBEXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7BrF13O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379827 | |

| Record name | tridecafluoroheptanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159623-34-4 | |

| Record name | tridecafluoroheptanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.